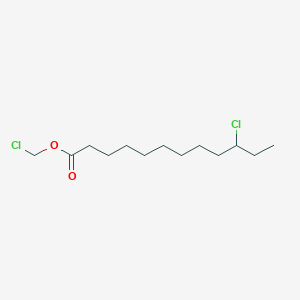
Chloromethyl 10-chlorododecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 10-chlorododecanoate is an organic compound with the molecular formula C₁₃H₂₄Cl₂O₂ and a molecular weight of 283.234 g/mol . . This compound is characterized by the presence of a chloromethyl group and a chlorododecanoate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 10-chlorododecanoate can be synthesized through the esterification of 10-chlorododecanoic acid with chloromethyl alcohol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 10-chlorododecanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 10-chlorododecanoic acid and chloromethyl alcohol .
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide , potassium thiocyanate , and sodium methoxide are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid , while basic hydrolysis can be carried out with sodium hydroxide .
Major Products Formed
Nucleophilic substitution: Products include chloromethyl derivatives of the nucleophiles used.
Hydrolysis: The major products are 10-chlorododecanoic acid and chloromethyl alcohol .
Scientific Research Applications
Chloromethyl 10-chlorododecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the preparation of biologically active molecules.
Medicine: The compound is utilized in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of chloromethyl 10-chlorododecanoate involves the reactivity of its chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Chloromethyl 10-chlorododecanoate is unique due to its specific chain length and the presence of both chloromethyl and chlorododecanoate groups. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications .
Properties
CAS No. |
80419-06-3 |
|---|---|
Molecular Formula |
C13H24Cl2O2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
chloromethyl 10-chlorododecanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-12(15)9-7-5-3-4-6-8-10-13(16)17-11-14/h12H,2-11H2,1H3 |
InChI Key |
CKRGKKRODIRREL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCCCCC(=O)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















